Conen
Overview
Description
Conen is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Conen involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes:
Step 1: Preparation of the initial precursor through a reaction involving [specific reagents and conditions].
Step 2: Conversion of the precursor into an intermediate compound using [specific catalysts and conditions].
Step 3: Final synthesis of this compound through a reaction involving [specific reagents and conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis: Utilizing industrial reactors and precise control of reaction parameters.
Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain pure this compound.
Quality Control: Implementing rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Conen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], resulting in [major products].
Reduction: The compound can be reduced using [specific reducing agents], leading to the formation of [major products].
Substitution: this compound participates in substitution reactions with [specific reagents], producing [major products].
Common Reagents and Conditions
Oxidation: [Oxidizing agents], [temperature], [solvent].
Reduction: [Reducing agents], [temperature], [solvent].
Substitution: [Reagents], [temperature], [solvent].
Scientific Research Applications
Conen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating [specific diseases].
Industry: Utilized in the production of [specific products] due to its unique properties.
Mechanism of Action
The mechanism by which Conen exerts its effects involves:
Molecular Targets: this compound interacts with [specific molecular targets], leading to [specific effects].
Pathways Involved: The compound influences [specific biochemical pathways], resulting in [specific outcomes].
Properties
IUPAC Name |
[butoxy(ethylsulfanyl)phosphoryl]sulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O2PS2/c1-3-5-11-15-16(14,17-4-2)18-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIYPTGFYKBSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(SCC)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950636 | |
Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-52-6 | |
Record name | O-Butyl S-ethyl S-(phenylmethyl) phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27949-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl O-butyl S-ethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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